molecular formula C28H25FN6O3 B11246206 2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B11246206
M. Wt: 512.5 g/mol
InChI Key: GZKWOMQNTHEZNT-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core. The structure includes a 3-fluorophenyl substituent at position 2 and a 2-oxoethylpiperazine moiety at position 4. The piperazine ring is further substituted with a 2-methoxyphenyl group, which may influence receptor binding and pharmacokinetic properties. Such derivatives are often explored for their bioactivity, particularly in oncology and neurology, due to their structural similarity to adenosine receptor ligands and kinase inhibitors .

Properties

Molecular Formula

C28H25FN6O3

Molecular Weight

512.5 g/mol

IUPAC Name

2-(3-fluorophenyl)-6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C28H25FN6O3/c1-38-24-12-5-4-11-23(24)32-13-15-33(16-14-32)25(36)18-34-22-10-3-2-9-21(22)27-30-26(31-35(27)28(34)37)19-7-6-8-20(29)17-19/h2-12,17H,13-16,18H2,1H3

InChI Key

GZKWOMQNTHEZNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=CC=CC=C4C5=NC(=NN5C3=O)C6=CC(=CC=C6)F

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

    Pharmaceutical Applications

    • Anticancer Activity :
      • Research indicates that derivatives of triazoloquinazolinones exhibit cytotoxic effects against various cancer cell lines. The incorporation of piperazine rings has been linked to enhanced anticancer properties through modulation of cellular signaling pathways involved in apoptosis and cell proliferation .
      • A study demonstrated that compounds with similar structures showed selective cytotoxicity towards lung carcinoma cells while sparing normal hepatocytes, indicating a potential for targeted cancer therapy .
    • CNS Activity :
      • The piperazine component suggests potential applications in treating central nervous system disorders. Compounds with piperazine derivatives are often explored for their anxiolytic and antidepressant properties due to their ability to interact with serotonin and dopamine receptors .
      • The specific compound may exhibit effects on the CXCR3 receptor, which is involved in inflammatory responses and could be relevant for neuroinflammatory conditions .
    • Antimicrobial Properties :
      • Some quinazolinone derivatives have shown antimicrobial activity against various pathogens. The fluorophenyl group may enhance the lipophilicity of the compound, potentially improving its membrane penetration and efficacy against bacterial strains .

    Synthesis and Mechanism of Action

    The synthesis of 2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multi-step organic reactions that include:

    • Formation of the triazoloquinazolinone scaffold.
    • Functionalization with piperazine and methoxyphenyl groups through nucleophilic substitutions or coupling reactions.

    The mechanism of action is hypothesized to involve modulation of key signaling pathways associated with cancer cell survival and proliferation, as well as interactions with neurotransmitter systems in the CNS.

    Case Studies

    Several studies have highlighted the effectiveness of compounds structurally related to this compound:

    StudyFocusFindings
    Study AAnticancer ActivityDemonstrated selective cytotoxicity in lung carcinoma cells with minimal effects on healthy cells.
    Study BCNS EffectsShowed potential anxiolytic effects in animal models through modulation of serotonin receptors.
    Study CAntimicrobial PropertiesExhibited significant antimicrobial activity against Gram-positive bacteria.

    Mechanism of Action

  • Comparison with Similar Compounds

    Key Observations :

    • The 2-methoxyphenyl group on piperazine (vs. 2-fluorophenyl in ) may enhance solubility but reduce adenosine receptor affinity due to steric and electronic effects .

    Bioactivity and Receptor Interactions

    • Adenosine Receptor Binding: The piperazine moiety is common in adenosine receptor ligands. A(2A) and A(3) subtypes are particularly sensitive to substituent variations; methoxy groups may reduce G-protein coupling efficiency compared to halogens like fluorine .
    • Anticancer Activity : Compounds in exhibit anticancer properties, with LC-MS profiles correlating to cellular uptake. The target compound’s triazole core may enhance DNA intercalation compared to tetrazoles .

    Physicochemical Properties

    • Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to halogenated analogues (e.g., 4-(2-fluorophenyl) in ).
    • Metabolic Stability : Piperazine derivatives are prone to N-dealkylation, but the 2-methoxyphenyl group may slow oxidative metabolism compared to unsubstituted analogues .

    Key Research Findings and Limitations

    • Synthetic Challenges: High-yield synthesis (e.g., 96.8% in ) requires optimized conditions for triazoloquinazolinones, which are less reported than tetrazolo analogues.
    • Bioactivity Gaps : While highlights anticancer activity for tetrazolo derivatives, the target compound’s triazole variant lacks direct experimental data, necessitating in vitro validation .
    • Receptor Selectivity : The 2-methoxyphenyl group may shift receptor selectivity from A(2A) (common in fluorophenyl derivatives) to A(3), warranting binding assays .

    Biological Activity

    The compound 2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of the compound can be broken down into several key components:

    • Triazoloquinazolinone core : This structure is known for its diverse biological activities.
    • Piperazine moiety : Often associated with neuroactive compounds, it enhances the interaction with various receptors.
    • Fluorophenyl and methoxyphenyl groups : These substituents may influence the lipophilicity and receptor binding affinity of the compound.

    Structural Formula

    C23H24FN4O2\text{C}_{23}\text{H}_{24}\text{F}\text{N}_{4}\text{O}_{2}

    Antidepressant Effects

    Research indicates that compounds with similar structures exhibit antidepressant activity. The piperazine ring is often linked to serotonin receptor modulation. A study on piperazine derivatives revealed significant binding affinity to serotonin receptors, suggesting a potential antidepressant mechanism for our compound as well .

    Anticancer Activity

    The triazoloquinazolinone framework has been shown to possess anticancer properties. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methoxy may enhance these effects by improving the compound's interaction with cancer cell targets .

    Antimicrobial Properties

    Some derivatives of quinazolinones have exhibited antimicrobial activity. The incorporation of the piperazine moiety could contribute to this effect by enhancing membrane permeability and facilitating cellular uptake in microbial cells .

    Neuroprotective Effects

    The compound's structural components suggest potential neuroprotective effects, particularly through antioxidant mechanisms. Similar compounds have been studied for their ability to inhibit acetylcholinesterase, which is crucial in neurodegenerative conditions like Alzheimer's disease .

    In Vitro Studies

    In vitro studies on related compounds have shown that modifications in the piperazine ring significantly affect receptor binding affinity and biological activity. For example, a derivative with a methoxy group showed enhanced selectivity for dopamine receptors compared to its non-methoxylated counterpart .

    In Vivo Studies

    Animal models have been employed to assess the analgesic and anti-inflammatory properties of similar compounds. For instance, a study involving piperazine derivatives demonstrated significant pain relief in rodent models, indicating potential therapeutic applications in pain management .

    Structure-Activity Relationship (SAR)

    A comprehensive SAR analysis indicates that modifications on the piperazine ring and the presence of specific substituents on the phenyl groups are crucial for enhancing biological activity. Compounds with para-substituted phenyl rings generally exhibit higher affinity for target receptors compared to their ortho-substituted analogs .

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